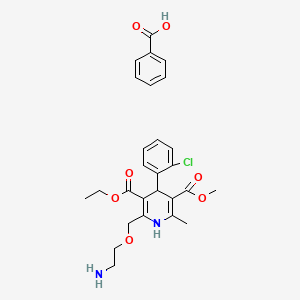

Amlodipine benzoate

説明

Amlodipine benzoate is a medication used alone or in combination with other drugs to treat hypertension (high blood pressure). High blood pressure adds to the workload of the heart and arteries. If it continues for a long time, the heart and arteries may not function properly . It belongs to a class of drugs known as calcium channel blockers .

Synthesis Analysis

Amlodipine besylate is a long-acting calcium channel blocker widely used in the treatment of hypertension and angina. The rate of absorption of amlodipine besylate tablet is controlled by the rate of dissolution .Molecular Structure Analysis

The molecular formula of Amlodipine benzoate is C20H25ClN2O5 .Chemical Reactions Analysis

Amlodipine besylate has been subjected to various stress conditions in solution, including acid and alkali hydrolysis, chemical oxidation, and photodegradation. The total degradation of amlodipine besylate was achieved in 5 mol/L NaOH at 80 °C for 6 h .科学的研究の応用

Metabolism and Cytochrome P450 Enzyme Role

Amlodipine is a calcium channel blocker used for treating hypertension and ischemic heart disease. It's metabolized in human liver microsomes primarily by dehydrogenation of its dihydropyridine moiety to a pyridine derivative (M9). CYP3A4, rather than CYP3A5, plays a key role in its metabolic clearance (Zhu et al., 2014).

Antibacterial Action and Synergism with Antibiotics

Amlodipine has been observed to have antibacterial action against various bacterial strains and exhibits marked synergism with streptomycin. This suggests a potential new therapeutic approach to combat drug resistance in bacterial diseases (Kumar et al., 2004).

Amlodipine and Endothelial Nitric Oxide Synthase

Amlodipine limits atherosclerosis progression and decreases cardiovascular events. It exhibits nanomolar affinity to dihydropyridine, benzothiazepine, and phenylalkylamine binding sites of L-type Ca2+ channels and acts as antioxidants, interfering with lipid peroxidation (Mayer, 2006).

Cognitive Functioning and Cocaine Dependence

Amlodipine's neuropharmacological properties, believed to protect against cerebral hypoperfusion and excitotoxic cell death, were hypothesized to improve cognitive functioning in cocaine-dependent individuals, though no measurable benefit was observed in a clinical trial (Turner et al., 2009).

Antioxidant Effects in Brain and Blood Pressure Regulation

In stroke-prone hypertensive rats, amlodipine reduced oxidative stress in the brain and decreased blood pressure without a reflex increase in sympathetic nerve activity. This suggests a possible role in treating hypertensive patients with a risk of stroke (Hirooka et al., 2006).

Plasma Assay Development for Pharmacokinetic Studies

An enzyme immunoassay for determining amlodipine in plasma was developed, providing a sensitive, reliable, rapid, and accurate method for therapeutic drug monitoring and pharmacokinetic studies (Matalka et al., 2001).

Amlodipine's Role in Reducing Endothelial Dysfunction

Amlodipine was shown to improve endothelial dysfunction in diabetes through antioxidant and anti-inflammatory mechanisms, reducing oxidative and inflammatory stress in human endothelial cells (Toma et al., 2011).

Pharmacokinetic and Pharmacodynamic Characteristics

The pharmacokinetic and pharmacodynamic characteristics of a new S-amlodipine formulation were studied in healthy Korean male subjects, showing comparable properties to the conventional racemic formulation (Park et al., 2006).

Safety And Hazards

Amlodipine benzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid contact with skin, eyes, and clothing, avoid dust formation, do not ingest, and do not breathe dust .

Relevant Papers A review paper focusing on amlodipine showed how its unique properties may provide enhanced cardiovascular protections compared with other antihypertensive agents . Another paper emphasized that amlodipine may be a good candidate for blood pressure control in Indian patients with essential hypertension in certain age groups .

特性

IUPAC Name |

benzoic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5.C7H6O2/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-7(9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPCEXXEUXIPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amlodipine Benzoate | |

CAS RN |

1239916-29-0 | |

| Record name | Amlodipine benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239916290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

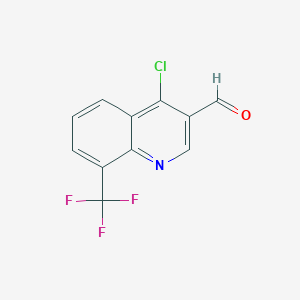

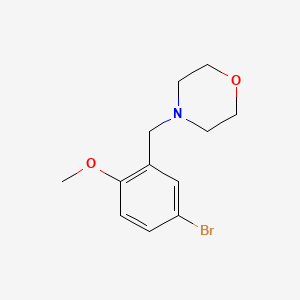

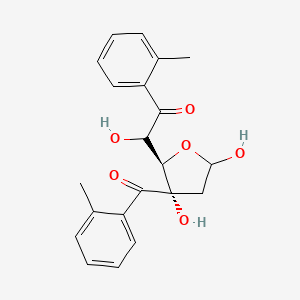

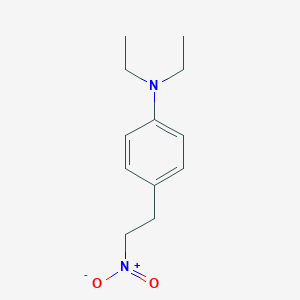

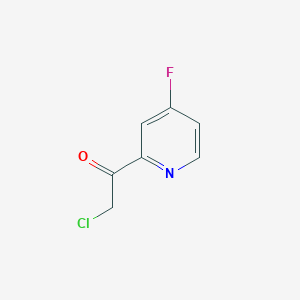

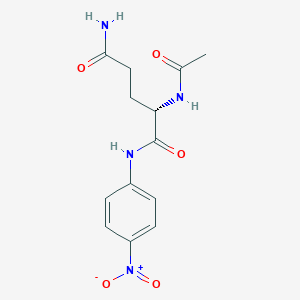

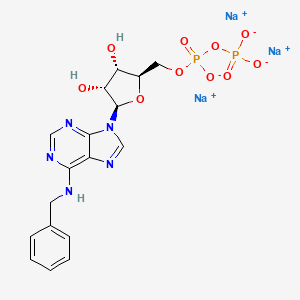

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (4aR,7R,8S,8aS)-4a,6,8-trihydroxy-2-phenyl-7-(tosyloxy)hexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B1437121.png)

![2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine](/img/structure/B1437122.png)

![2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride](/img/structure/B1437131.png)